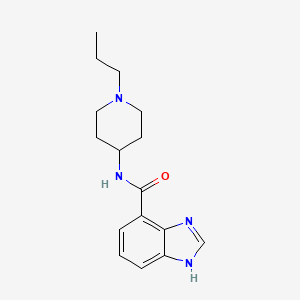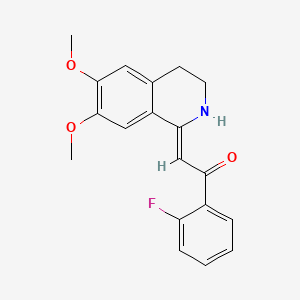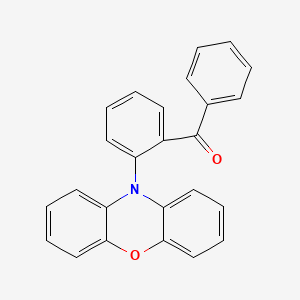
10-(2-benzoylphenyl)-10H-phenoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone is an organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone typically involves the reaction of phenoxazine derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.
化学反应分析
Types of Reactions
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis and as a dye in dye-sensitized solar cells.
Biology: Investigated for its potential as an antioxidant and its role in biological systems.
Medicine: Explored for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the production of organic light-emitting diodes and other optoelectronic devices.
作用机制
The mechanism of action of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
相似化合物的比较
Similar Compounds
Phenothiazine: Similar in structure but contains sulfur instead of oxygen.
Phenoxazine: The parent compound with a simpler structure.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its diverse applications in different scientific fields make it a compound of significant interest.
属性
分子式 |
C25H17NO2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
(2-phenoxazin-10-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H17NO2/c27-25(18-10-2-1-3-11-18)19-12-4-5-13-20(19)26-21-14-6-8-16-23(21)28-24-17-9-7-15-22(24)26/h1-17H |
InChI 键 |
WPDQDMCKEUPZAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C4=CC=CC=C4OC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


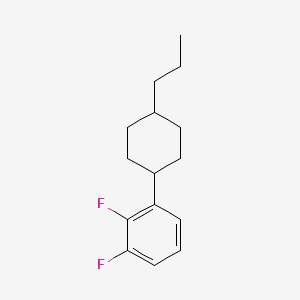
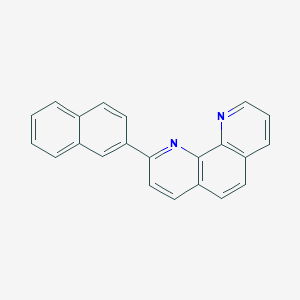
![N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide](/img/structure/B14125973.png)
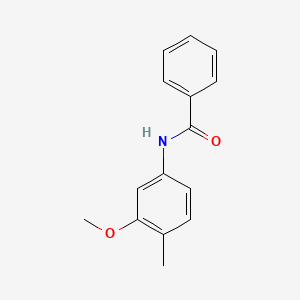
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14125982.png)
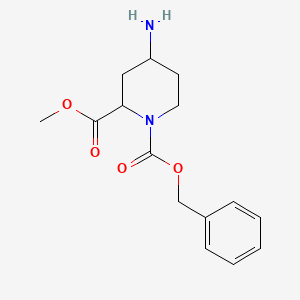
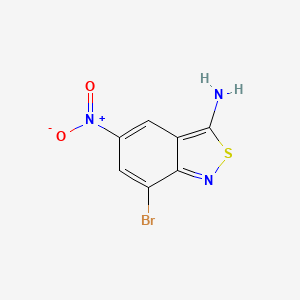
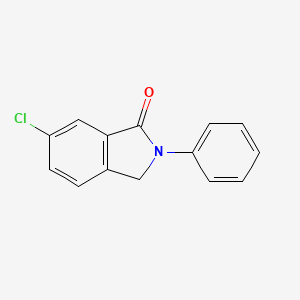

![2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B14126011.png)
![(Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14126012.png)
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14126020.png)
